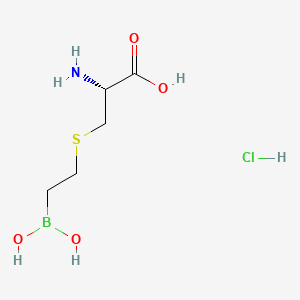
BEC HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de BEC, également connu sous le nom de (S)-(2-Boronoéthyl)-L-cystéine chlorhydrate, est un analogue de l'arginine à base d'acide boronique. Il agit comme un inhibiteur de transition d'état lent et compétitif des arginases I et II. Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'inhibition des enzymes arginases, qui jouent un rôle crucial dans le cycle de l'urée et la production d'oxyde nitrique .
Applications De Recherche Scientifique
BEC hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent to study boronic acid chemistry and its interactions with various nucleophiles and metal ions.
Biology: Employed in the study of arginase enzymes, which are involved in the urea cycle and nitric oxide production. .
Medicine: Investigated for its potential therapeutic applications in diseases where arginase activity is dysregulated, such as cardiovascular diseases and certain cancers
Industry: Utilized in the development of new inhibitors for industrial enzymes and as a tool for studying enzyme kinetics and inhibition mechanisms
Mécanisme D'action
Target of Action
BEC HCl, also known as S-(2-Boronoethyl)-L-cysteine Hydrochloride, is a slow-binding and competitive inhibitor of Arginase II . Arginase II is an enzyme that plays a crucial role in the urea cycle, which is responsible for the detoxification of ammonia in the body .
Mode of Action
This compound acts by binding slowly and competitively to Arginase II . The boronic acid moiety of this compound undergoes nucleophilic attack by a metal-bridging hydroxide ion to yield a tetrahedral boronate anion that bridges the binuclear manganese cluster of the enzyme . This mimics the tetrahedral intermediate in the arginine hydrolysis reaction .
Biochemical Pathways
The inhibition of Arginase II by this compound affects the urea cycle, a biochemical pathway that converts toxic ammonia into urea for excretion . This can lead to an increase in the availability of L-arginine, a semi-essential amino acid, for other biochemical pathways such as the production of nitric oxide .
Pharmacokinetics
It’s important to note that the pharmacokinetic profile of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of Arginase II by this compound can lead to enhanced nitric oxide-dependent smooth muscle relaxation . It has also been shown to inhibit the proliferation of human pulmonary artery smooth muscle cells by decreasing the expression levels of cyclin D1 and CDK4, increasing the expression of p27, and partly reducing the phosphorylation of Akt and ERK .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it’s generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug . Therefore, these factors should be carefully controlled during the administration of this compound to ensure its optimal efficacy and stability.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate de BEC est synthétisé par une série de réactions chimiques impliquant l'introduction d'un groupe acide boronique dans la structure de la L-cystéine. La synthèse implique généralement les étapes suivantes :
Protection des groupes amino et thiol : Les groupes amino et thiol de la L-cystéine sont protégés à l'aide de groupes protecteurs appropriés pour éviter des réactions indésirables.
Introduction du groupe acide boronique : La L-cystéine protégée est mise à réagir avec un dérivé d'acide boronique pour introduire le groupe acide boronique.
Déprotection : Les groupes protecteurs sont éliminés pour obtenir le produit final, la (S)-(2-Boronoéthyl)-L-cystéine.
Formation du sel chlorhydrate : La base libre est convertie en son sel chlorhydrate par réaction avec de l'acide chlorhydrique
Méthodes de production industrielle
La production industrielle du chlorhydrate de BEC suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé consiste à optimiser les conditions de réaction pour maximiser le rendement et la pureté. L'utilisation de réacteurs automatisés et de systèmes de purification garantit une qualité et une évolutivité constantes .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de BEC subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Le groupe acide boronique peut participer à des réactions de substitution avec divers nucléophiles.
Réactions de complexation : Le chlorhydrate de BEC peut former des complexes avec des ions métalliques, en particulier le manganèse, qui est essentiel à son activité inhibitrice contre les enzymes arginases
Réactifs et conditions courants
Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les amines et les alcools.
Ions métalliques : Les ions manganèse sont couramment utilisés dans les réactions de complexation pour étudier l'activité inhibitrice du chlorhydrate de BEC
Principaux produits formés
Produits de substitution : Selon le nucléophile utilisé, divers dérivés substitués du chlorhydrate de BEC peuvent être formés.
Complexes métalliques : Des complexes avec le manganèse et d'autres ions métalliques sont formés au cours des études d'inhibition des enzymes arginases
Applications de la recherche scientifique
Le chlorhydrate de BEC a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif pour étudier la chimie de l'acide boronique et ses interactions avec divers nucléophiles et ions métalliques.
Biologie : Employé dans l'étude des enzymes arginases, qui sont impliquées dans le cycle de l'urée et la production d'oxyde nitrique. .
Médecine : Investigated for its potential therapeutic applications in diseases where arginase activity is dysregulated, such as cardiovascular diseases and certain cancers
Industrie : Utilisé dans le développement de nouveaux inhibiteurs pour les enzymes industrielles et comme outil pour étudier la cinétique enzymatique et les mécanismes d'inhibition
Mécanisme d'action
Le chlorhydrate de BEC exerce ses effets en inhibant les enzymes arginases. Le groupe acide boronique du chlorhydrate de BEC subit une attaque nucléophile par un ion hydroxyde ponté par un métal, formant un anion borate tétraédrique. Cet anion fait le pont entre l'amas de manganèse binucléaire dans le site actif de l'arginase, imitant l'intermédiaire tétraédrique dans la réaction d'hydrolyse de l'arginine. Cette inhibition compétitive empêche l'hydrolyse de la L-arginine en L-ornithine et en urée, modulant ainsi la production d'oxyde nitrique et d'autres effets en aval .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate d'ABH : Un autre inhibiteur de l'arginase avec un mécanisme d'action similaire, mais des caractéristiques structurelles différentes.
Sel d'acétate de NG-méthyl-L-arginine : Un inhibiteur de la synthase d'oxyde nitrique, qui affecte également la production d'oxyde nitrique, mais par une voie différente.
Unicité du chlorhydrate de BEC
Le chlorhydrate de BEC est unique en raison de sa structure à base d'acide boronique, qui lui permet de former des complexes stables avec les ions métalliques dans le site actif des enzymes arginases. Cette caractéristique unique en fait un outil précieux pour étudier l'inhibition de l'arginase et son rôle dans divers processus biologiques .
Propriétés
Numéro CAS |
222638-67-7 |
|---|---|
Formule moléculaire |
C5H13BClNO4S |
Poids moléculaire |
229.49 g/mol |
Nom IUPAC |
(2R)-2-azaniumyl-3-(2-boronoethylsulfanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |
Clé InChI |
GHPYJLCQYMAXGG-WCCKRBBISA-N |
SMILES |
B(CCSCC(C(=O)O)N)(O)O.Cl |
SMILES isomérique |
B(CCSC[C@@H](C(=O)[O-])[NH3+])(O)O.Cl |
SMILES canonique |
B(CCSCC(C(=O)[O-])[NH3+])(O)O.Cl |
Synonymes |
S-(2-boronoethyl)-L-cysteine, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


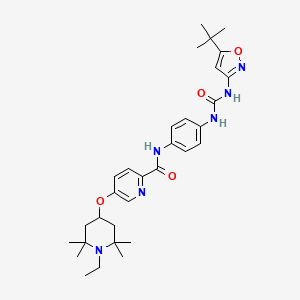
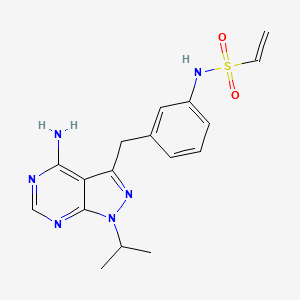

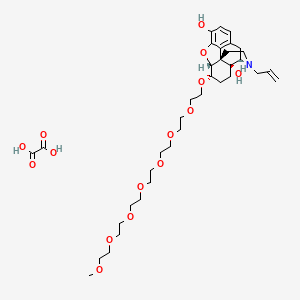



![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)

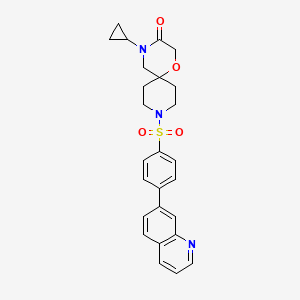
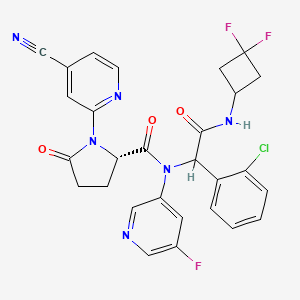

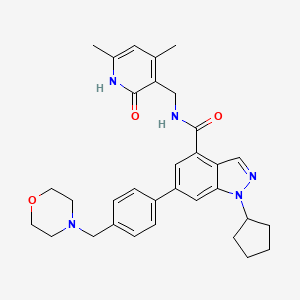
![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)
